molecular formula C15H21N5O5 B2766242 2-(8-(2,6-dimethylmorpholino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021125-77-8

2-(8-(2,6-dimethylmorpholino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2766242
CAS No.: 1021125-77-8
M. Wt: 351.363
InChI Key: ADMCAOYHLDMBDU-UHFFFAOYSA-N
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Description

The compound is a derivative of acetic acid, with a complex purine structure attached to it. Purines are fundamental components of nucleic acids like DNA and RNA, and they play key roles in cellular energy systems . The presence of the dimethylmorpholino group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also has an acetic acid group, which would provide a carboxylic acid functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine ring and the carboxylic acid group. The purine ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carboxylic acid group might make it somewhat polar, and it might be soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystallization of related compounds, such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate, highlight the importance of hydrogen bonds in the formation of stable structures, providing insights into the chemical behavior and potential applications of similar compounds in material science and chemistry (Carvalho et al., 2007).

Pharmacological Profile

  • Although specific pharmacological applications are to be excluded, the methodology applied in studying related compounds, such as the dual inhibition properties of derivatives on enzymes like cyclo-oxygenase and 5-lipoxygenase, can serve as a basis for non-pharmacological research, exploring the chemical interactions and mechanisms underlying such inhibitory effects (Laufer et al., 1994).

Crystal Forms and Solvent Effects

  • Research on different solvents yielding alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition provides valuable insights into the impact of crystallization solvent choice on the production of alternative crystal forms, which is critical in material sciences, particularly in the design and development of new materials with specific physical and chemical properties (Alshahateet et al., 2015).

Antioxidant Potential

  • The study of the antioxidant potential of citrus fruit, while not directly related, demonstrates the analytical techniques that can be applied to similar compounds to evaluate their antioxidant properties, potentially useful in food science and preservation (Gorinstein et al., 2006).

Novel Fluorophores

  • The development of novel fluorophores, such as 6-Methoxy-4-quinolone, from derivatives of similar compounds, illustrates the potential application of these chemicals in biomedical analysis, offering strong fluorescence with a large Stokes' shift in aqueous media, which could be beneficial in developing new diagnostic tools and imaging techniques (Hirano et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended as a drug, it might interact with enzymes or receptors in the body. The dimethylmorpholino group might play a role in this, as morpholines are often used in drugs .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, it might undergo further testing and development .

Properties

IUPAC Name

2-[8-(2,6-dimethylmorpholin-4-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8-5-19(6-9(2)25-8)14-16-12-11(20(14)7-10(21)22)13(23)18(4)15(24)17(12)3/h8-9H,5-7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMCAOYHLDMBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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